N-Hydroxy-L-asparagine

Catalog No.
S1536676
CAS No.
1955-68-6
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy-L-asparagine

CAS Number

1955-68-6

Product Name

N-Hydroxy-L-asparagine

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

ZBYVTTSIVDYQSO-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NO

Protein Modification

NHA has been studied as a potential protein modification []. It can be incorporated into proteins by certain enzymes, potentially altering their structure and function. However, the specific effects of NHA modification on protein function are still under investigation.

Signaling Pathways

Research suggests that NHA might play a role in cellular signaling pathways []. It has been shown to interact with specific receptors and enzymes, potentially influencing various cellular processes. However, the precise mechanisms and specific pathways involved require further exploration.

Disease Biomarkers

NHA has been investigated as a potential biomarker for certain diseases, including neurodegenerative disorders and cancers [, ]. The rationale behind this exploration is that NHA levels might be altered in specific disease states. However, the effectiveness of NHA as a diagnostic tool needs further validation and research.

Origin and Significance:

NHA is not found naturally in abundance. However, scientists are interested in its potential applications due to its structural similarity to asparagine, a common amino acid. Research suggests NHA may have biological activities, including antiviral and antitumor properties, but more investigation is needed [, ].


Molecular Structure Analysis

Key Features:

The structure of NHA closely resembles L-asparagine, with a hydroxyl group (OH) added to the nitrogen atom on the side chain (the fourth position) []. This modification changes the chemical properties of the molecule compared to asparagine.

Notable Aspects:

The presence of the hydroxyl group classifies NHA as a hydroxamic acid. Hydroxamic acids can form chelates with metal ions, which may be relevant to its potential biological activity [].


Chemical Reactions Analysis

Synthesis:

The specific synthesis pathways for NHA are not extensively documented in the scientific literature. However, general methods for synthesizing hydroxamic acids might be adaptable for NHA production [].

Decomposition and Other Reactions:

Information on decomposition reactions or other specific reactions involving NHA is currently limited in scientific research.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of NHA, such as melting point, boiling point, and solubility, is scarce in scientific literature.

Biological Role and Interactions:

The potential mechanism of action of NHA is still under investigation. Studies suggest NHA may have antiviral properties by inhibiting viral enzymes or interfering with viral attachment to host cells []. Additionally, some research suggests NHA might have antitumor effects, but the specific mechanism requires further exploration [].

XLogP3

-3.5

Other CAS

8029-76-3

Wikipedia

Beta-L-aspartylhydroxamic acid

Dates

Modify: 2023-08-15

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